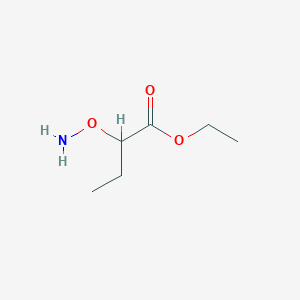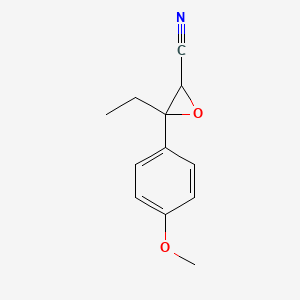
3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile is an organic compound with the molecular formula C12H13NO2 It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile typically involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Amines
Substitution: Various substituted oxirane derivatives
Scientific Research Applications
3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
- 3-(4-Methoxyphenyl)oxirane-2-carbonitrile
- Oxirane, 3-ethyl-2,2-dimethyl-
Uniqueness
3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile is unique due to its specific structural features, such as the presence of both an ethyl group and a methoxyphenyl group attached to the oxirane ring
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-3-12(11(8-13)15-12)9-4-6-10(14-2)7-5-9/h4-7,11H,3H2,1-2H3 |
InChI Key |
QEEMBHWKEYOKJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


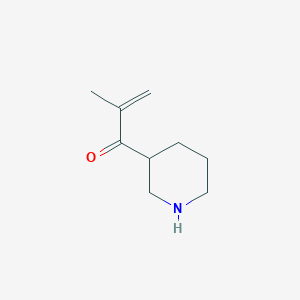
![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)

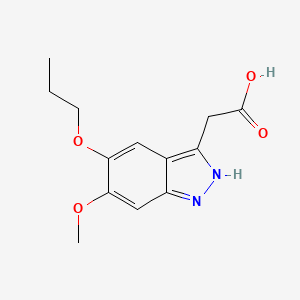
![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)
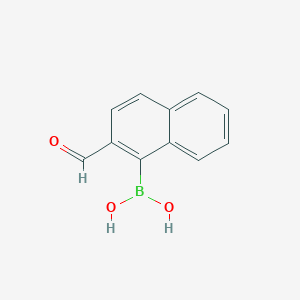
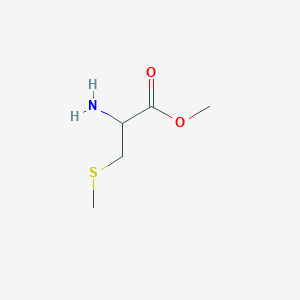


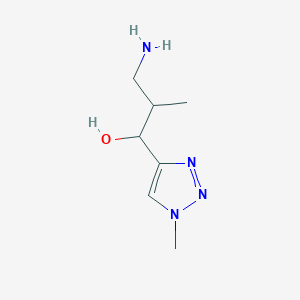
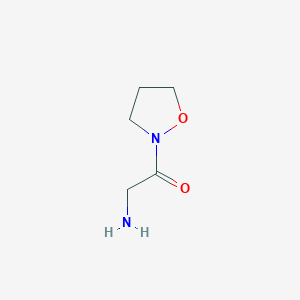
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174045.png)
